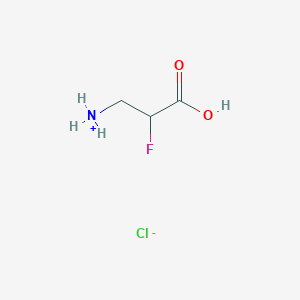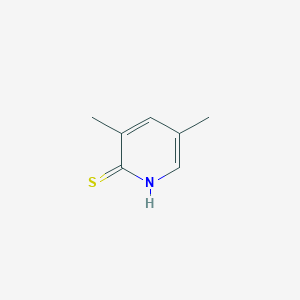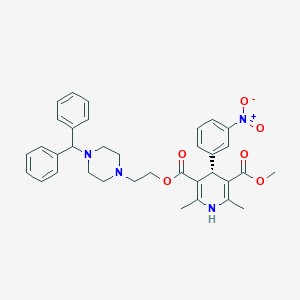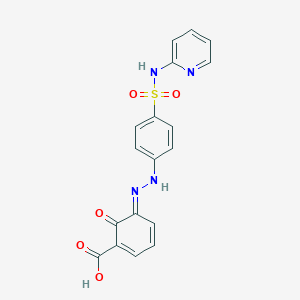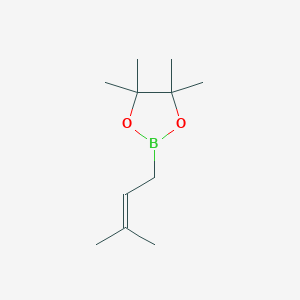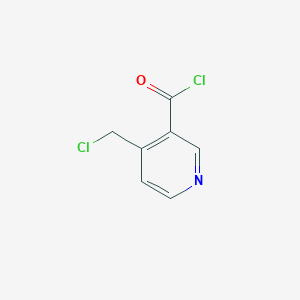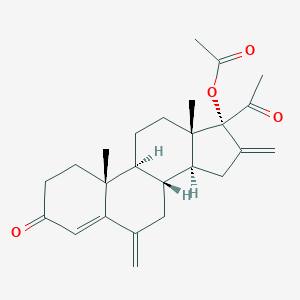
2-tert-Butyl-4-hydroxyanisole-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-4-hydroxyanisole-d3 is an aromatic ether that is 4-methoxyphenol in which one of the hydrogens ortho- to the methoxy group is replaced by a tert-butyl group . It is a member of phenols and an aromatic ether . It shows insecticidal activity .
Molecular Structure Analysis
The molecular formula of 2-tert-Butyl-4-hydroxyanisole-d3 is C11H16O2 . The InChI is 1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3/i4D3 . The Canonical SMILES is [2H]C([2H])([2H])OC1=C(C=C(C=C1)O)C©©C .Physical And Chemical Properties Analysis
The molecular weight of 2-tert-Butyl-4-hydroxyanisole-d3 is 183.26 g/mol . The XLogP3-AA is 3.2 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The exact mass and monoisotopic mass are 183.133859987 g/mol . The topological polar surface area is 29.5 Ų . It has 13 heavy atom counts .Aplicaciones Científicas De Investigación
Pharmaceutical Reference Standard
2-BHA-d3 serves as a pharmaceutical reference standard . It is used in quality tests and assays specified in the United States Pharmacopeia (USP) compendia. This application is crucial for ensuring the strength, quality, purity, and identity of pharmaceutical products during release testing.
Antioxidant in Food Industry
As an antioxidant, 2-BHA-d3 is used to prevent rancidification in foods, which helps in maintaining freshness and extending shelf life . Its antioxidative activity is particularly valuable in preserving the quality of fat-containing foods.
Cosmetic Preservation
In the cosmetic industry, 2-BHA-d3 is utilized to protect products from oxidation . This helps in maintaining the efficacy and safety of cosmetics, especially those containing oils and fats that are prone to oxidation.
Animal Feed Additive
2-BHA-d3 is added to animal feed to prevent the oxidation of feed components . This application ensures the nutritional quality and palatability of the feed, contributing to the overall health and productivity of livestock.
Rubber and Petroleum Products Stabilization
The compound is employed in the stabilization of rubber and petroleum products . By preventing oxidative degradation, 2-BHA-d3 helps in maintaining the integrity and performance of these materials.
Enzyme Induction in Research
2-BHA-d3 acts as a phase II enzyme inducer in scientific research . It increases levels of glutathione and glutathione-S-transferase, which are important for studying detoxification processes and oxidative stress responses in biological systems.
Analytical Chemistry
In analytical chemistry, 2-BHA-d3 is used as a certified reference material for calibration in qualitative and quantitative analyses . This includes applications in pharma method development, food and beverage quality control testing, and other calibration requirements.
Food Packaging
2-BHA-d3 is incorporated into food packaging materials to prevent oxidation . This application is significant for preserving the quality of packaged foods during storage and transportation.
Safety And Hazards
The safety data sheet suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as should dust formation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Propiedades
IUPAC Name |
3-tert-butyl-4-(trideuteriomethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOYOUMVYICGCA-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-p-hydroxyanisole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

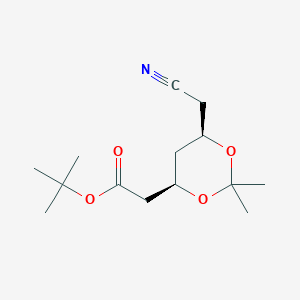

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)
